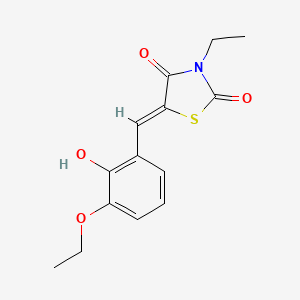
5-(3-ethoxy-2-hydroxybenzylidene)-3-ethyl-1,3-thiazolidine-2,4-dione
描述
5-(3-ethoxy-2-hydroxybenzylidene)-3-ethyl-1,3-thiazolidine-2,4-dione, also known as ETZD, is a synthetic compound that belongs to the thiazolidinedione family. It has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.
科学研究应用
5-(3-ethoxy-2-hydroxybenzylidene)-3-ethyl-1,3-thiazolidine-2,4-dione has been studied for its potential applications in various areas of scientific research. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of diabetes, cancer, and inflammation. In pharmacology, it has been evaluated for its effects on oxidative stress, apoptosis, and cell proliferation. In biochemistry, it has been used as a probe to study protein-ligand interactions and enzyme kinetics.
作用机制
The mechanism of action of 5-(3-ethoxy-2-hydroxybenzylidene)-3-ethyl-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to involve the modulation of various signaling pathways and enzymes. It has been shown to activate peroxisome proliferator-activated receptor gamma (PPARγ), which plays a critical role in glucose and lipid metabolism. It also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, it has been reported to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In a study conducted on diabetic rats, this compound was found to improve glucose tolerance, insulin sensitivity, and lipid profile. It also reduced oxidative stress and inflammation in the liver and kidney. In another study on breast cancer cells, this compound was found to induce apoptosis and inhibit cell proliferation in a dose-dependent manner. These findings suggest that this compound has potential therapeutic benefits in the treatment of diabetes and cancer.
实验室实验的优点和局限性
One of the advantages of using 5-(3-ethoxy-2-hydroxybenzylidene)-3-ethyl-1,3-thiazolidine-2,4-dione in lab experiments is its high purity and stability. It can be easily synthesized and purified, which makes it a suitable compound for biochemical and pharmacological assays. Another advantage is its low toxicity, which allows for higher concentrations to be used without causing adverse effects. However, one of the limitations of using this compound is its limited solubility in water, which can affect its bioavailability and cellular uptake. This can be overcome by using appropriate solvents or formulations.
未来方向
There are several future directions for research on 5-(3-ethoxy-2-hydroxybenzylidene)-3-ethyl-1,3-thiazolidine-2,4-dione. One area of interest is the development of novel derivatives with improved pharmacological properties, such as increased potency and selectivity. Another area of interest is the elucidation of its mechanism of action, which could lead to the discovery of new targets for drug development. Additionally, more studies are needed to evaluate its safety and efficacy in animal models and human clinical trials. Finally, the potential applications of this compound in other fields of research, such as materials science and catalysis, should be explored.
属性
IUPAC Name |
(5Z)-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S/c1-3-15-13(17)11(20-14(15)18)8-9-6-5-7-10(12(9)16)19-4-2/h5-8,16H,3-4H2,1-2H3/b11-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SABNLMCPORMDRH-FLIBITNWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(C(=CC=C2)OCC)O)SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=C(C(=CC=C2)OCC)O)/SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B3952292.png)
![2-ethyl-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}hexanamide](/img/structure/B3952305.png)
![5-(4-tert-butylphenyl)-1-methyl-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B3952311.png)
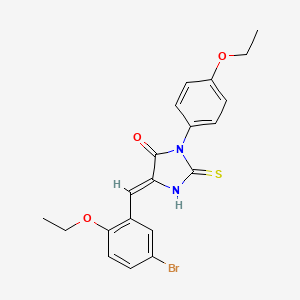
![2-methoxy-5-({4-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-1-phthalazinyl}amino)benzamide](/img/structure/B3952337.png)
![5-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B3952353.png)
![1-(9H-carbazol-9-yl)-3-[4-(4-chlorobenzyl)-1-piperazinyl]-2-propanol](/img/structure/B3952355.png)
![2-[(4,6,7-trimethyl-2-quinazolinyl)thio]ethyl (2,4-dichlorophenoxy)acetate](/img/structure/B3952358.png)
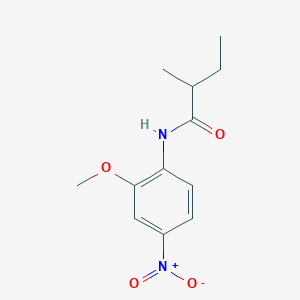
![ethyl {2-[(2-methylpentanoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B3952366.png)
![(4-methoxyphenyl)[4-(4-methyl-1-piperazinyl)-3-nitrophenyl]methanone](/img/structure/B3952374.png)
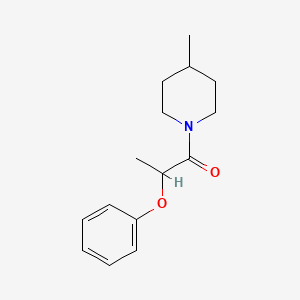
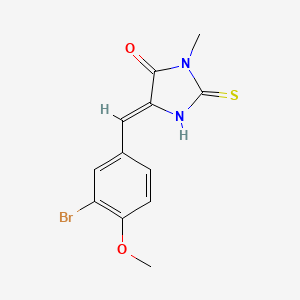
![2-(4-benzyl-1-piperazinyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B3952380.png)